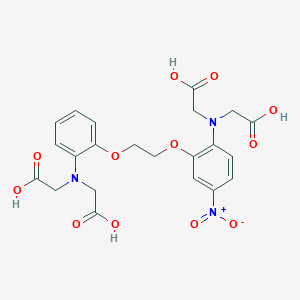

5-Nitro BAPTA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C22H23N3O12 |

|---|---|

Molecular Weight |

521.4 g/mol |

IUPAC Name |

2-[2-[2-[2-[bis(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)-4-nitroanilino]acetic acid |

InChI |

InChI=1S/C22H23N3O12/c26-19(27)10-23(11-20(28)29)15-3-1-2-4-17(15)36-7-8-37-18-9-14(25(34)35)5-6-16(18)24(12-21(30)31)13-22(32)33/h1-6,9H,7-8,10-13H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33) |

InChI Key |

JRTCJLPFWVGNQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)[N+](=O)[O-])N(CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-NitroBAPTA and its Analogs for Researchers, Scientists, and Drug Development Professionals

Core Principles of BAPTA-based Calcium Chelation

In the intricate landscape of cellular signaling, calcium ions (Ca²⁺) are pivotal second messengers, orchestrating a vast array of physiological processes. The ability to precisely control intracellular calcium concentrations is paramount for elucidating these complex pathways. BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and its derivatives are indispensable tools for researchers, acting as highly selective chelators that buffer intracellular calcium with high temporal resolution.

The core structure of BAPTA is engineered for high affinity and selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), a significant advantage over older chelators like EGTA. Furthermore, BAPTA's calcium binding is largely independent of physiological pH changes. The parent BAPTA molecule has a high affinity for calcium, with a dissociation constant (Kd) in the nanomolar range. However, experimental needs often demand a range of affinities to study phenomena associated with varying calcium dynamics.

To meet these diverse requirements, a family of BAPTA analogs has been synthesized, primarily through substitutions on the benzene rings. The addition of electron-withdrawing or -donating groups alters the electron density of the chelating carboxylate groups, thereby modulating the affinity for calcium. This guide focuses on two such analogs: 5-NitroBAPTA and 5,5'-Dinitro BAPTA.

Chemical Identity and Structure

A critical distinction must be made between 5-NitroBAPTA and 5,5'-Dinitro BAPTA, as the nomenclature can sometimes be used imprecisely in literature.

-

5-NitroBAPTA contains a single nitro group (-NO₂) on one of its benzene rings.

-

5,5'-Dinitro BAPTA possesses a nitro group on each of its two benzene rings.

The presence of the electron-withdrawing nitro group(s) significantly reduces the affinity of the chelator for calcium, a key feature that dictates their experimental applications.

Below are the chemical structures of the parent BAPTA molecule, 5-NitroBAPTA, and 5,5'-Dinitro BAPTA.

Caption: Chemical structures of BAPTA, 5-NitroBAPTA, and 5,5'-Dinitro BAPTA.

Physicochemical and Biological Properties

The key differentiator among these BAPTA analogs is their affinity for calcium, quantified by the dissociation constant (Kd). A higher Kd value indicates lower affinity.

| Property | 5-NitroBAPTA | 5,5'-Dinitro BAPTA |

| Synonyms | 1,2-bis(o-amino-5-nitrophenoxy)ethane-N,N,N',N'-tetraacetic acid | 1,2-bis(o-amino-5,5'-dinitrophenoxy)ethane-N,N,N',N'-tetraacetic acid |

| Molecular Formula | C₂₂H₂₃N₃O₁₂ (Free Acid) | C₂₂H₂₂N₄O₁₄ (Free Acid) |

| Molecular Weight | 521.43 g/mol (Free Acid)[1] | 566.43 g/mol (Free Acid)[1][2] |

| CAS Number | 124251-83-8 (Free Acid)[1] | 125367-32-0 (Free Acid)[1][2] |

| Calcium Kd | ~94 µM (in the absence of Mg²⁺)[1] | ~7.5 mM[1][3] |

| Formulations | Free Acid, Tetrapotassium Salt, AM ester | Free Acid, AM ester |

Experimental Protocols

The cell-impermeant nature of the free acid and salt forms of BAPTA derivatives necessitates methods to introduce them into the intracellular environment.

Loading of AM Esters

The most common method for loading BAPTA derivatives into cells is through their acetoxymethyl (AM) ester forms. The lipophilic AM groups neutralize the negative charges of the carboxylate groups, allowing the molecule to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, charged form of the chelator in the cytoplasm.

General Protocol for Loading Cells with 5-NitroBAPTA-AM or 5,5'-Dinitro BAPTA-AM:

-

Stock Solution Preparation: Prepare a 1-10 mM stock solution of the BAPTA-AM ester in anhydrous dimethyl sulfoxide (DMSO).

-

Working Solution Preparation: Dilute the stock solution to the desired final concentration (typically 10-100 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium. To aid in solubilization and prevent precipitation, a non-ionic surfactant like Pluronic F-127 (at a final concentration of 0.01-0.02%) can be added to the working solution.

-

Cell Loading: Replace the cell culture medium with the working solution and incubate the cells for 30-60 minutes at 37°C. The optimal loading time and concentration should be determined empirically for each cell type.

-

De-esterification: After loading, wash the cells with fresh, warm buffer or medium to remove extracellular BAPTA-AM and allow for an additional 30 minutes of incubation to ensure complete de-esterification by intracellular esterases.

Caption: Workflow for loading cells with BAPTA-AM esters.

Microinjection

For single-cell studies or when using the cell-impermeant salt forms, microinjection is a direct method of introduction.

General Protocol for Microinjection:

-

Solution Preparation: Dissolve the tetrapotassium salt of 5-NitroBAPTA in an appropriate intracellular-like buffer (e.g., a potassium-based solution) to the desired final concentration.

-

Microinjection: Using a micromanipulator and a fine-tipped glass pipette, inject the solution directly into the cytoplasm of the target cell. The injection volume should be a small fraction of the total cell volume to avoid physical damage.

Applications in Research

The differing affinities of 5-NitroBAPTA and 5,5'-Dinitro BAPTA dictate their specific applications in studying calcium signaling.

Investigating High-Amplitude Calcium Transients with 5,5'-Dinitro BAPTA

The very low calcium affinity (high Kd) of 5,5'-Dinitro BAPTA makes it an ideal tool for studying cellular processes that are triggered by large and rapid increases in intracellular calcium.[3] High-affinity chelators would become saturated under such conditions, obscuring the true dynamics of the calcium signal. 5,5'-Dinitro BAPTA can buffer these substantial calcium influxes without completely abolishing the signal, allowing researchers to investigate the physiological effects of attenuating, rather than eliminating, these transients. This is particularly useful in neuroscience for studying synaptic transmission at the presynaptic terminal, where calcium concentrations can reach tens to hundreds of micromolar.

Caption: Role of 5,5'-Dinitro BAPTA in modulating synaptic transmission.

Probing Moderate Calcium Signaling with 5-NitroBAPTA

With its intermediate calcium affinity, 5-NitroBAPTA is well-suited for buffering moderate increases in intracellular calcium without completely clamping it at resting levels. This allows for the investigation of signaling pathways that are sensitive to the amplitude and duration of calcium signals that are above the nanomolar range but below the high micromolar levels seen in specialized microdomains. For example, it can be used to study the role of calcium in gene expression, cell proliferation, and certain forms of synaptic plasticity.

Control Experiments

In many experimental designs, it is crucial to determine whether an observed effect is due to the complete suppression of a calcium signal or simply its attenuation. Using a high-affinity chelator like the parent BAPTA in parallel with a lower-affinity version like 5-NitroBAPTA or 5,5'-Dinitro BAPTA can help dissect the calcium dependence of a cellular process.

Conclusion

5-NitroBAPTA and 5,5'-Dinitro BAPTA are powerful tools for the precise manipulation of intracellular calcium concentrations. Their distinct calcium binding affinities allow researchers to probe a wide range of calcium-dependent cellular processes, from the large, rapid transients that trigger neurotransmitter release to more subtle, prolonged changes that regulate gene expression. A thorough understanding of their chemical properties and the appropriate experimental protocols is essential for their effective use in advancing our knowledge of calcium signaling in health and disease.

References

An In-Depth Technical Guide to 5-NitroBAPTA and its Role in Calcium Buffering

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling, calcium ions (Ca²⁺) act as ubiquitous second messengers, orchestrating a vast array of physiological processes, from neurotransmission and muscle contraction to gene expression and apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is therefore paramount to cellular function. To dissect the complex roles of Ca²⁺, researchers rely on a toolkit of molecular probes, including Ca²⁺ indicators and buffers. Among these, 5-NitroBAPTA has emerged as a valuable tool for the experimental manipulation of intracellular Ca²⁺ dynamics. This technical guide provides a comprehensive overview of 5-NitroBAPTA, its properties as a Ca²⁺ buffer, and its application in scientific research.

5-NitroBAPTA: A Photolabile Calcium Chelator

5-NitroBAPTA belongs to the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) family of Ca²⁺ chelators. These molecules are structurally related to EGTA but exhibit a higher selectivity for Ca²⁺ over other divalent cations, such as magnesium (Mg²⁺), and their binding affinity is largely independent of pH in the physiological range. A key feature of 5-NitroBAPTA is its photosensitivity. The nitro group modification renders it a "caged" Ca²⁺ chelator. Upon photolysis with ultraviolet (UV) light, the molecule undergoes a conformational change that dramatically reduces its affinity for Ca²⁺, leading to a rapid and localized release of calcium ions. This property allows for the precise temporal and spatial control of intracellular Ca²⁺ concentrations, enabling researchers to mimic and study Ca²⁺-dependent signaling events with high precision.

Quantitative Data

The efficacy of a Ca²⁺ buffer is defined by its binding kinetics and affinity for calcium. The following table summarizes the key quantitative parameters for 5-NitroBAPTA and its parent compound, BAPTA, for comparison.

| Parameter | 5-NitroBAPTA | BAPTA | Reference |

| Calcium Dissociation Constant (Kd) | ~400 nM (in 300 mM KCl) | ~110 nM (in 300 mM KCl) | [1] |

| Calcium On-Rate (kon) | ~6 x 10⁸ M⁻¹s⁻¹ | ~6 x 10⁸ M⁻¹s⁻¹ | [2] |

| Calcium Off-Rate (koff) | ~240 s⁻¹ | ~66 s⁻¹ | Calculated |

Note: The off-rate (koff) is calculated from the dissociation constant (Kd) and the on-rate (kon) using the formula: koff = Kd * kon. The on-rate for 5-NitroBAPTA is assumed to be similar to that of BAPTA as they share the same core chelating structure.

Experimental Protocols

Loading 5-NitroBAPTA-AM into Cells

The acetoxymethyl (AM) ester form of 5-NitroBAPTA is a cell-permeant version of the molecule. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active chelator in the cytoplasm.

Materials:

-

5-NitroBAPTA, AM (acetoxymethyl ester)

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (optional, to inhibit organic anion transporters)

Protocol for Cultured Cells (e.g., HEK293):

-

Prepare Stock Solutions:

-

Prepare a 1-10 mM stock solution of 5-NitroBAPTA, AM in anhydrous DMSO.

-

Prepare a 250 mM stock solution of probenecid in 1 M NaOH and adjust the pH to 7.4 with HEPES.

-

-

Prepare Loading Buffer:

-

For a final loading concentration of 10 µM 5-NitroBAPTA, AM, dilute the DMSO stock solution into HBSS.

-

To aid in the solubilization of the AM ester, add Pluronic F-127 to a final concentration of 0.02-0.04%.

-

If using, add probenecid to a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Wash the cultured cells once with HBSS.

-

Replace the medium with the prepared loading buffer containing 5-NitroBAPTA, AM.

-

Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the cell type and experimental conditions.

-

-

Wash and De-esterification:

-

After incubation, wash the cells twice with warm HBSS to remove extracellular 5-NitroBAPTA, AM.

-

Incubate the cells in fresh, warm HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM groups by intracellular esterases.

-

-

Experimentation:

-

The cells are now loaded with 5-NitroBAPTA and ready for experimentation.

-

Application in Studying Signaling Pathways: Gq-Coupled GPCRs

G-protein coupled receptors (GPCRs) that couple to Gq proteins activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of Ca²⁺ from intracellular stores. 5-NitroBAPTA can be used to buffer these Ca²⁺ signals and investigate their downstream effects.

Experimental Workflow: Investigating the Role of Calcium in Gq-Mediated Signaling

Caption: Workflow of Gq-coupled GPCR signaling and the point of intervention with 5-NitroBAPTA.

In this pathway, an agonist binds to a Gq-coupled GPCR, activating the Gq protein. This, in turn, activates PLC, which hydrolyzes PIP₂ into IP₃ and DAG. IP₃ diffuses to the ER and binds to IP₃ receptors, causing the release of Ca²⁺ into the cytoplasm. This rise in intracellular Ca²⁺, along with DAG, activates downstream effectors like Protein Kinase C (PKC) and Calmodulin-dependent protein kinases (CaMKs), leading to a cellular response.

By loading cells with 5-NitroBAPTA, researchers can chelate the released Ca²⁺, preventing or reducing the activation of downstream effectors. This allows for the determination of which components of the cellular response are strictly dependent on the IP₃-mediated Ca²⁺ signal. Furthermore, the photolabile nature of 5-NitroBAPTA allows for the controlled release of the buffered Ca²⁺ at a specific time point, enabling the study of the temporal dynamics of Ca²⁺-dependent signaling.

Signaling Pathway Diagram: Purinergic P2Y Receptor Signaling

A specific example of a Gq-coupled GPCR is the purinergic P2Y receptor, which is activated by extracellular nucleotides like ATP and UTP.

References

An In-depth Technical Guide to the Derivatives and Analogs of 5-Nitro BAPTA

This guide provides a comprehensive overview of 5-Nitro BAPTA and its analogs, tailored for researchers, scientists, and drug development professionals. It covers their chemical properties, synthesis, experimental applications, and role in modulating intracellular calcium signaling.

Introduction

This compound and its derivatives are crucial tools in cellular biology and neuroscience for the controlled buffering of intracellular calcium ions (Ca²⁺). As analogs of the parent chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), these compounds exhibit a range of affinities for Ca²⁺, enabling the precise manipulation and study of calcium-dependent signaling pathways. The introduction of a nitro group (NO₂) onto the BAPTA scaffold serves to modulate the electron density of the chelating carboxylate groups, thereby altering the dissociation constant (Kd) for calcium. This allows for the design of chelators with specific affinities suitable for various experimental contexts, from buffering resting Ca²⁺ levels to investigating rapid calcium transients.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its prominent analogs. This information is essential for selecting the appropriate chelator for a given experimental design.

| Compound Name | Molecular Weight ( g/mol ) | Ca²⁺ Dissociation Constant (Kd) | Notes |

| This compound | 521.43 (Free Acid) | 94 µM (no Mg²⁺)[1] | Building block for Ca²⁺ indicators.[2] |

| This compound, AM | 809.68 | Not directly applicable | Cell-permeant ester form.[1] |

| This compound, Tetramethyl Ester | 577.54 | Not directly applicable | Intermediate in synthesis.[1] |

| 5,5'-Dinitro BAPTA | 566.43 (Free Acid) | 7.5 mM (low affinity)[1] | Low-affinity buffer for studying large Ca²⁺ transients.[1] |

| 5,5'-Dinitro BAPTA, AM | 854.7 | Not directly applicable | Cell-permeant ester form. |

| 5-Methyl-5'-Nitro BAPTA | 536.0 (Free Acid) | 53 µM (no Mg²⁺)[1] | Intermediate affinity buffer. |

| NM-BAPTA (5-nitro-5'-methyl-BAPTA) | - | - | Used in colorimetric assays for plasma calcium. |

Detailed Experimental Protocols

Representative Synthesis of a this compound Analog (Tetramethyl Ester)

This protocol outlines a general, representative pathway for the synthesis of a this compound tetramethyl ester, a common intermediate. The synthesis typically begins with the etherification of a substituted nitrophenol followed by reduction of the nitro groups, N-alkylation, and finally, if desired, hydrolysis of the esters.

Materials:

-

Substituted 2-nitrophenol (e.g., 2-nitro-5-methylphenol)

-

1,2-Dibromoethane

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Palladium on Carbon (Pd/C) catalyst

-

Hydrazine hydrate or Hydrogen gas

-

Methyl bromoacetate

-

Sodium Iodide (NaI)

-

Diisopropylethylamine (DIPEA)

-

Acetonitrile

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Step 1: Synthesis of the Bis-nitrophenoxyethane Intermediate

-

Dissolve the substituted 2-nitrophenol (2 equivalents) and 1,2-dibromoethane (1 equivalent) in DMF.

-

Add anhydrous K₂CO₃ (excess) to the mixture.

-

Heat the reaction mixture at 80-100°C for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 1,2-bis(substituted-2-nitrophenoxy)ethane.

-

-

Step 2: Reduction of the Nitro Groups

-

Dissolve the bis-nitrophenoxyethane intermediate in a suitable solvent (e.g., ethanol or methanol).

-

Add a catalytic amount of Pd/C.

-

Either add hydrazine hydrate dropwise at reflux or subject the mixture to a hydrogen atmosphere (balloon or Parr shaker).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the diamine intermediate.

-

-

Step 3: N-Alkylation to form the Tetramethyl Ester

-

Dissolve the diamine intermediate in acetonitrile.

-

Add methyl bromoacetate (excess, >4 equivalents), NaI (catalytic amount), and a non-nucleophilic base such as DIPEA (excess).

-

Reflux the mixture for 24-48 hours, monitoring by TLC.

-

After completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography to yield the final this compound analog tetramethyl ester.

-

Cell Loading with this compound-AM

This protocol describes the loading of the cell-permeant acetoxymethyl (AM) ester form of a this compound analog into live cells.

Materials:

-

This compound analog, AM ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Cultured cells on coverslips or in a multi-well plate

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1-10 mM stock solution of the this compound analog AM ester in anhydrous DMSO.

-

Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.

-

-

Preparation of Loading Solution:

-

For a final loading concentration of 1-10 µM, dilute the AM ester stock solution into HBSS.

-

To aid in the solubilization of the AM ester, first mix the required volume of the stock solution with an equal volume of the 20% Pluronic® F-127 solution, then vortex to mix before diluting into the final volume of HBSS.

-

-

Cell Loading:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with HBSS.

-

Add the loading solution to the cells and incubate at 37°C for 30-60 minutes. The optimal loading time and concentration may need to be determined empirically for each cell type.

-

After incubation, wash the cells two to three times with fresh HBSS to remove extracellular dye.

-

The cells are now loaded with the this compound analog and are ready for experimentation. Allow at least 30 minutes for intracellular esterases to cleave the AM groups.

-

Measurement of Calcium Dissociation Constant (Kd)

This protocol outlines a general method for determining the Ca²⁺ dissociation constant of a this compound analog using fluorescence or absorbance spectroscopy.

Materials:

-

This compound analog (free acid form)

-

Calcium-free buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)

-

Calcium stock solution (e.g., 1 M CaCl₂)

-

EGTA stock solution (for creating Ca²⁺ buffers)

-

Spectrofluorometer or UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Calcium Buffers:

-

Prepare a series of calcium buffers with known free Ca²⁺ concentrations using a combination of CaCl₂ and EGTA stock solutions. The concentrations should span the expected Kd of the chelator. Software is available to calculate the required volumes of each stock solution for a desired free Ca²⁺ concentration at a specific pH, temperature, and ionic strength.

-

-

Spectroscopic Measurement:

-

Prepare a solution of the this compound analog in the calcium-free buffer at a concentration suitable for the spectrophotometer or spectrofluorometer.

-

Measure the fluorescence emission or absorbance spectrum of the chelator in the absence of Ca²⁺ (F_min or A_min).

-

Sequentially add aliquots of the prepared calcium buffers to the cuvette, allowing the system to equilibrate after each addition, and record the spectrum.

-

Continue until the spectral signal no longer changes with the addition of more Ca²⁺, which represents the calcium-saturated state (F_max or A_max).

-

-

Data Analysis:

-

Plot the fluorescence intensity or absorbance at a specific wavelength against the free Ca²⁺ concentration.

-

Fit the data to the following equation to determine the Kd: F = F_min + (F_max - F_min) * [Ca²⁺] / (Kd + [Ca²⁺]) where F is the observed fluorescence at a given [Ca²⁺]. The Kd is the free Ca²⁺ concentration at which the fluorescence is halfway between F_min and F_max.

-

Mandatory Visualizations

Synthetic Pathway of a this compound Analog

Caption: A representative synthetic route for a this compound ester.

Intracellular Calcium Buffering by this compound```dot

Caption: A typical workflow for studying Ca²⁺ signaling using a this compound analog.

References

A Deep Dive into BAPTA and its Nitro Derivatives: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Foundational Principles and Applications of BAPTA-based Calcium Chelators.

Introduction

1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid, commonly known as BAPTA, is a powerful and widely utilized tool in cellular biology and neuroscience for the experimental control of calcium ions (Ca²⁺). Developed by Roger Y. Tsien, BAPTA and its derivatives offer significant advantages over previous calcium chelators like EGTA, including a higher selectivity for Ca²⁺ over other divalent cations such as magnesium (Mg²⁺), a binding affinity that is largely independent of physiological pH, and faster binding and release kinetics.[1][2] These properties make BAPTA an invaluable asset for investigating the myriad of cellular processes regulated by calcium signaling.[3][4]

This technical guide provides a comprehensive overview of the foundational research on BAPTA and its nitro derivatives. It is designed to equip researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize these compounds in their experimental designs. The guide will delve into their chemical properties, summarize key quantitative data, provide detailed experimental protocols, and visualize relevant cellular pathways and workflows.

Chemical Properties and the Impact of Nitro Substitution

BAPTA's core structure features two aniline nitrogen atoms linked by an ethylene glycol diether bridge, with each nitrogen bearing two carboxymethyl groups. This arrangement forms a highly specific coordination site for Ca²⁺.[5] The affinity of BAPTA for calcium can be modulated by introducing electron-withdrawing or electron-donating substituents to the aromatic rings.[4]

The addition of one or more nitro (NO₂) groups, which are strongly electron-withdrawing, significantly reduces the electron density at the chelating carboxylate groups.[1] This modification lowers the affinity of the BAPTA molecule for Ca²⁺, resulting in a higher dissociation constant (Kd).[1] This characteristic is particularly useful for creating low-affinity calcium buffers. While high-affinity chelators like BAPTA are excellent for studying resting or low levels of intracellular Ca²⁺, they can become saturated during large and rapid calcium influxes.[1] Low-affinity derivatives, such as 5-nitro BAPTA and 5,5'-dinitro BAPTA, can buffer these large calcium transients without completely abolishing the signal, allowing for the study of cellular processes that are triggered by substantial but transient increases in intracellular calcium.[1][6]

Quantitative Data: A Comparative Overview

The dissociation constant (Kd) is a critical parameter for selecting the appropriate BAPTA derivative for a specific experimental need. The following table summarizes the reported Kd values for BAPTA and some of its key derivatives. It is important to note that these values can vary depending on experimental conditions such as temperature, pH, and ionic strength.[7]

| Compound | Dissociation Constant (Kd) for Ca²⁺ | Key Characteristics | References |

| BAPTA | 0.110 µM (110 nM) - 0.2 µM | High-affinity Ca²⁺ chelator, highly selective over Mg²⁺, pH-insensitive in the physiological range. | [5] |

| 5,5'-Dimethyl BAPTA | Lower than BAPTA (higher affinity) | Highest affinity among common BAPTA derivatives. | [2] |

| This compound | ~0.4 µM | Lower affinity than BAPTA due to one electron-withdrawing nitro group. | [6] |

| 5,5'-Dinitro BAPTA | Higher than this compound | Low-affinity Ca²⁺ buffer, suitable for studying large and rapid Ca²⁺ transients. | [1][6] |

| 5-Methyl-5'-nitro BAPTA | Intermediate affinity | Asymmetric substitution allows for fine-tuning of Ca²⁺ binding affinity. | [6] |

| Dibromo BAPTA | Intermediate affinity | Used to study calcium mobilization and spatial buffering. | [2] |

| Tetrafluoro BAPTA (BAPTA-FF) | ~65 µM | Very low affinity, useful for studying high concentrations of calcium. | [2] |

Experimental Protocols

The effective use of BAPTA and its derivatives in cellular experiments relies on proper loading and application. The most common method for introducing these chelators into living cells is through their acetoxymethyl (AM) ester forms.

Loading Cells with BAPTA-AM and its Derivatives

The AM esters are lipophilic molecules that can passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant active form of the chelator in the cytosol.[1]

Materials:

-

BAPTA-AM or a derivative (e.g., this compound-AM)

-

High-quality, anhydrous Dimethyl sulfoxide (DMSO)

-

Pluronic® F-127 (optional, aids in solubilization)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Cultured cells on coverslips or in a multi-well plate

Protocol:

-

Prepare a Stock Solution: Prepare a 2 to 5 mM stock solution of the BAPTA-AM derivative in high-quality, anhydrous DMSO.[8] Aliquot and store at -20°C, protected from light and moisture.[2] Avoid repeated freeze-thaw cycles.[8]

-

Prepare the Loading Solution: On the day of the experiment, dilute the stock solution into a physiological buffer (e.g., HBSS) to the desired final concentration. Typical final concentrations range from 1 µM to 100 µM, depending on the cell type and experimental goal.[2][9] For many cell lines, a final concentration of 4-5 μM is recommended.[8] To aid in the dispersion of the AM ester in the aqueous buffer, it can be beneficial to first mix the stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting into the final buffer.[2]

-

Cell Loading: Replace the cell culture medium with the loading solution.

-

Incubation: Incubate the cells at 37°C for 30 to 60 minutes.[8] The optimal incubation time can vary between cell types and should be determined empirically.

-

Wash: After incubation, remove the loading solution and wash the cells three times with fresh, pre-warmed physiological buffer to remove any extracellular BAPTA-AM.[10]

-

De-esterification: Allow the cells to incubate in the fresh buffer for an additional 30 minutes at 37°C to ensure complete de-esterification of the AM groups by intracellular esterases.

-

Experimentation: The cells are now loaded with the active calcium chelator and are ready for the experiment.

In Vitro Calcium Chelation Assay (Example)

This protocol provides a general framework for assessing the impact of BAPTA on an in vitro enzymatic assay that is calcium-dependent.

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

Assay buffer (ensure it contains a known concentration of CaCl₂)

-

BAPTA stock solution (in a compatible solvent, e.g., water or DMSO)

-

Plate reader or other suitable detection instrument

Protocol:

-

Prepare Reaction Mixtures: In a multi-well plate, prepare reaction mixtures containing the assay buffer, the enzyme, and the substrate.

-

Add BAPTA: Add varying concentrations of BAPTA to the reaction wells. Include a control group with no BAPTA.

-

Initiate Reaction: Initiate the enzymatic reaction (e.g., by adding the substrate or cofactor).

-

Monitor Reaction: Monitor the progress of the reaction over time using a plate reader or by taking samples at specific time points for analysis.

-

Data Analysis: Plot the enzyme activity as a function of BAPTA concentration to determine the inhibitory effect of calcium chelation on the enzyme.

Visualizing Cellular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of BAPTA and its derivatives.

Caption: Workflow for intracellular loading of BAPTA-AM.

Caption: BAPTA buffers intracellular calcium to modulate signaling.

Caption: Electron-withdrawing nitro groups decrease BAPTA's calcium affinity.

Calcium-Independent Effects

While BAPTA and its derivatives are primarily used for their calcium-chelating properties, researchers should be aware of potential off-target effects. Studies have shown that BAPTA can induce depolymerization of both actin and microtubules, and this effect appears to be independent of its calcium-chelating activity.[1] Furthermore, BAPTA has been reported to inhibit phospholipase C (PLC) activity in a dose-dependent manner, also independent of calcium.[3] In HEK293T cells, BAPTA has been shown to have calcium chelation-independent effects on the endogenous calcium-activated chloride channel ANO6.[11] When designing experiments, it is crucial to include appropriate controls to account for these potential non-canonical effects.

Conclusion

BAPTA and its nitro derivatives are indispensable tools for the study of calcium signaling. Their diverse range of calcium binding affinities allows researchers to dissect the intricate roles of calcium in a vast array of cellular processes, from synaptic transmission to muscle contraction and apoptosis.[1] By providing a solid understanding of their fundamental properties, quantitative characteristics, and experimental application, this guide aims to empower researchers to confidently and effectively utilize these powerful chelators in their pursuit of scientific discovery. Careful consideration of the specific experimental question and potential off-target effects will ensure the generation of robust and reliable data.

References

- 1. 5,5'-Dinitro BAPTA AM | Benchchem [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. BAPTA - Wikipedia [en.wikipedia.org]

- 6. On the dissociation constants of BAPTA-type calcium buffers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. Intracellular calcium chelator BAPTA protects cells against toxic calcium overload but also alters physiological calcium responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Calcium chelation independent effects of BAPTA on endogenous ANO6 channels in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discerning Choice: Unraveling the High Selectivity of 5-NitroBAPTA for Calcium Ions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, calcium ions (Ca²⁺) act as ubiquitous second messengers, orchestrating a vast array of physiological processes. The ability to precisely measure and control intracellular Ca²⁺ concentrations is paramount for deciphering these complex pathways. For decades, the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) family of chelators has been instrumental in this endeavor. This technical guide delves into the core principles governing the remarkable selectivity of a key derivative, 5-NitroBAPTA, for Ca²⁺ over the abundant intracellular cation, magnesium (Mg²⁺). Understanding this selectivity is crucial for the accurate interpretation of experimental data and the design of novel therapeutic interventions targeting Ca²⁺ signaling.

The Foundation of Selectivity: A Structural Perspective

The remarkable preference of BAPTA and its derivatives for Ca²⁺ over Mg²⁺ is deeply rooted in their molecular architecture. Unlike more flexible chelators such as EGTA, the BAPTA framework incorporates two rigid benzene rings. This structural constraint imposes a specific geometry on the ion-binding pocket, creating a cavity that is optimally sized for the ionic radius of Ca²⁺ (approximately 1.0 Å). In contrast, the smaller ionic radius of Mg²⁺ (approximately 0.72 Å) results in a less favorable coordination within this pre-organized pocket, leading to a significantly weaker interaction. This "lock and key" principle at the atomic level is the primary determinant of BAPTA's inherent Ca²⁺ selectivity.

The introduction of a nitro group at the 5-position of one of the benzene rings in 5-NitroBAPTA modulates its electronic properties. The nitro group is strongly electron-withdrawing, which influences the electron density of the coordinating oxygen and nitrogen atoms in the binding pocket. This modification slightly reduces the overall affinity for Ca²⁺ compared to the parent BAPTA molecule, but the fundamental principles of size-based selectivity remain firmly in place, ensuring a pronounced preference for Ca²⁺ over Mg²⁺.[1]

Quantitative Analysis of Binding Affinities

The selectivity of a chelator is quantitatively expressed by comparing its dissociation constants (Kd) for different ions. The Kd value represents the concentration of an ion at which half of the chelator molecules are bound to that ion. A lower Kd signifies a higher affinity.

| Chelator | Ion | Dissociation Constant (Kd) | Conditions |

| 5-NitroBAPTA | Ca²⁺ | 94 nM | In the absence of Mg²⁺ |

| BAPTA | Ca²⁺ | ~110 nM | In 0.1 M KCl |

| BAPTA | Mg²⁺ | ~17 mM | In 0.1 M KCl |

Table 1: Dissociation constants of 5-NitroBAPTA and the parent BAPTA for Ca²⁺ and Mg²⁺. The significantly higher Kd for Mg²⁺ in the parent BAPTA molecule illustrates the high selectivity for Ca²⁺.

Experimental Determination of Ion Selectivity

The determination of the dissociation constants of chelators like 5-NitroBAPTA for Ca²⁺ and Mg²⁺ is typically achieved through spectrophotometric titration or the use of ion-selective electrodes. These methods allow for the precise measurement of the chelator's binding affinity under controlled experimental conditions.

Experimental Protocol 1: Spectrophotometric Titration

This method relies on the change in the ultraviolet-visible (UV-Vis) absorbance spectrum of 5-NitroBAPTA upon binding to Ca²⁺.

Materials:

-

5-NitroBAPTA solution (e.g., 1 mM stock in a suitable buffer)

-

Calcium chloride (CaCl₂) standard solution (e.g., 1 M)

-

Magnesium chloride (MgCl₂) solution (e.g., 1 M)

-

pH buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of the Chelator Solution: Prepare a dilute solution of 5-NitroBAPTA in the pH buffer (e.g., 10-50 µM).

-

Baseline Spectrum: Record the UV-Vis absorbance spectrum of the 5-NitroBAPTA solution in the absence of Ca²⁺.

-

Titration with Ca²⁺:

-

Make sequential additions of small, known volumes of the standard CaCl₂ solution to the cuvette containing the 5-NitroBAPTA solution.

-

After each addition, thoroughly mix the solution and record the full UV-Vis spectrum.

-

Continue the additions until no further significant changes in the spectrum are observed, indicating saturation of the chelator.

-

-

Data Analysis:

-

Monitor the change in absorbance at a wavelength that shows the largest difference between the free and Ca²⁺-bound forms of 5-NitroBAPTA.

-

Plot the change in absorbance as a function of the free Ca²⁺ concentration.

-

Fit the resulting binding curve to a suitable binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).

-

-

Determination of Mg²⁺ Affinity: Repeat the titration procedure using the MgCl₂ solution instead of CaCl₂. Due to the much lower affinity, significantly higher concentrations of Mg²⁺ will be required to observe any spectral changes.

Experimental Protocol 2: Ion-Selective Electrode (ISE) Measurement

This method directly measures the concentration of free, unbound ions in a solution containing the chelator.

Materials:

-

Ca²⁺-selective electrode and reference electrode

-

Mg²⁺-selective electrode and reference electrode

-

Ion meter

-

5-NitroBAPTA solution

-

Standard solutions of CaCl₂ and MgCl₂ of known concentrations

-

pH buffer

Procedure:

-

Electrode Calibration: Calibrate the Ca²⁺ and Mg²⁺ selective electrodes using a series of standard solutions of known ion concentrations.

-

Chelator-Ion Solution Preparation: Prepare a series of solutions containing a fixed concentration of 5-NitroBAPTA and varying total concentrations of either Ca²⁺ or Mg²⁺ in the pH buffer.

-

Measurement of Free Ion Concentration:

-

Immerse the appropriate ion-selective and reference electrodes into each solution.

-

Allow the potential reading to stabilize and record the value.

-

Use the calibration curve to convert the potential reading to the concentration of free ion in the solution.

-

-

Data Analysis:

-

Calculate the concentration of the 5-NitroBAPTA-ion complex by subtracting the measured free ion concentration from the total ion concentration.

-

Plot the concentration of the bound chelator as a function of the free ion concentration.

-

Fit the data to a binding equation to determine the dissociation constant (Kd).

-

Visualizing the Concepts

To further elucidate the principles and processes discussed, the following diagrams are provided.

Caption: Molecular structure of 5-NitroBAPTA highlighting the core BAPTA framework and the nitro group substitution.

Caption: Experimental workflow for determining the ion selectivity of 5-NitroBAPTA using spectrophotometric titration.

Caption: Simplified signaling pathway illustrating how 5-NitroBAPTA acts as an intracellular Ca²⁺ buffer.

Conclusion

The high selectivity of 5-NitroBAPTA for Ca²⁺ over Mg²⁺ is a consequence of its rigid molecular structure, which creates a binding pocket preferentially accommodating the larger calcium ion. This inherent selectivity, which can be quantified through experimental methods like spectrophotometric titration and ion-selective electrode measurements, makes 5-NitroBAPTA an invaluable tool for researchers studying the nuanced roles of Ca²⁺ in cellular physiology and pathology. A thorough understanding of these principles is essential for the robust design and interpretation of experiments in cell biology and drug development.

References

Methodological & Application

Application Notes and Protocols for 5-NitroBAPTA AM Cell Loading in Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-NitroBAPTA AM is a cell-permeant calcium chelator that is widely used in neuroscience research to control and investigate the role of intracellular calcium (Ca²⁺) signaling in neuronal processes. Like other acetoxymethyl (AM) ester derivatives, 5-NitroBAPTA AM can cross the cell membrane. Once inside the neuron, intracellular esterases cleave the AM group, trapping the active, Ca²⁺-chelating form, 5-NitroBAPTA, within the cytoplasm. This allows for the precise buffering of intracellular Ca²⁺, enabling researchers to dissect the downstream effects of Ca²⁺-dependent signaling pathways. These application notes provide a detailed protocol for loading 5-NitroBAPTA AM into cultured neurons and summarize key quantitative data related to its efficacy.

Signaling Pathway: Intracellular Calcium Chelation

Intracellular calcium ions are critical second messengers in neurons, regulating a vast array of cellular processes including neurotransmitter release, synaptic plasticity, gene expression, and apoptosis. Neuronal stimulation leads to an increase in cytosolic Ca²⁺ through influx from the extracellular space via voltage-gated calcium channels and ionotropic glutamate receptors, as well as release from internal stores like the endoplasmic reticulum. 5-NitroBAPTA acts as a high-affinity buffer for this free Ca²⁺, effectively preventing it from binding to its downstream targets and initiating Ca²⁺-dependent signaling cascades.

Caption: Mechanism of 5-NitroBAPTA-mediated Ca²⁺ chelation.

Experimental Protocols

This section provides a detailed methodology for loading 5-NitroBAPTA AM into cultured neurons. Optimization of concentrations and incubation times may be necessary for different neuronal types and experimental goals.

Materials

-

5-NitroBAPTA AM (prepare a 1-10 mM stock solution in anhydrous DMSO)

-

Pluronic F-127 (prepare a 20% w/v stock solution in anhydrous DMSO)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, buffered with HEPES

-

Cultured neurons on coverslips

Loading Buffer Preparation (for 1 mL)

-

Start with 1 mL of HBSS in a microcentrifuge tube.

-

Add Pluronic F-127 stock solution to a final concentration of 0.02-0.1%. For a 20% stock, this would be 1-5 µL. Mix thoroughly by vortexing. The use of Pluronic F-127 helps to prevent the precipitation of the AM ester in the aqueous buffer.

-

Add the 5-NitroBAPTA AM stock solution to achieve the desired final concentration (typically 10-100 µM). For a 10 mM stock and a final concentration of 50 µM, add 5 µL. Vortex immediately after adding the AM ester to ensure it is fully dispersed.

Cell Loading Procedure

-

Preparation of Neurons: Aspirate the culture medium from the coverslips containing the cultured neurons.

-

Wash: Gently wash the neurons twice with pre-warmed (37°C) HBSS to remove any residual medium.

-

Loading: Add the freshly prepared loading buffer containing 5-NitroBAPTA AM to the coverslips, ensuring the cells are completely submerged.

-

Incubation: Incubate the neurons at 37°C for 30-60 minutes in the dark. The optimal incubation time should be determined empirically for each neuronal preparation.

-

Washout: After incubation, aspirate the loading buffer and wash the neurons three times with pre-warmed HBSS to remove the extracellular 5-NitroBAPTA AM.

-

De-esterification: Incubate the neurons in fresh, pre-warmed HBSS for at least 30 minutes at room temperature in the dark. This allows for the complete de-esterification of the AM ester by intracellular esterases, trapping the active 5-NitroBAPTA inside the cells.

-

Ready for Experiment: The neurons are now loaded with 5-NitroBAPTA and are ready for use in calcium signaling experiments.

Experimental Workflow

The following diagram illustrates the key steps in the 5-NitroBAPTA AM cell loading protocol.

Caption: Workflow for loading neurons with 5-NitroBAPTA AM.

Data Presentation

The efficacy of intracellular calcium chelation by BAPTA-AM (a closely related compound) has been demonstrated in cultured neurons. The following table summarizes quantitative data from a representative experiment where neurons were loaded with BAPTA-AM and then stimulated to induce a calcium influx.

| Incubation Time with BAPTA-AM (minutes) | Mean Peak Intracellular Ca²⁺ Increase (Arbitrary Units ± SEM) | Percentage Reduction in Ca²⁺ Signal |

| 0 | 1.00 ± 0.08 | 0% |

| 2 | 0.45 ± 0.05 | 55% |

| 5 | 0.20 ± 0.03 | 80% |

| 10 | 0.12 ± 0.02 | 88% |

Note: This data is representative of the effects of BAPTA-AM and serves as an example. The precise quantitative effects of 5-NitroBAPTA AM may vary depending on the specific experimental conditions, neuronal cell type, and the nature of the stimulus.

Conclusion

This document provides a comprehensive guide for the application of 5-NitroBAPTA AM in neuronal cell loading for the study of intracellular calcium signaling. By following the detailed protocols and understanding the underlying principles, researchers can effectively utilize this powerful tool to investigate the intricate roles of calcium in neuronal function and pathophysiology. Careful optimization of the loading parameters is crucial for achieving robust and reproducible results in specific experimental contexts.

Application Notes and Protocols: Synthesis and Use of 5-NitroBAPTA-Derived Red Fluorescent Calcium Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium ions (Ca²⁺) are ubiquitous second messengers that play a critical role in a vast array of cellular processes, including signal transduction, neurotransmission, muscle contraction, and gene expression. The ability to visualize and quantify intracellular Ca²⁺ dynamics is therefore essential for understanding cellular physiology and pathology. This document provides detailed application notes and protocols for the synthesis and utilization of red fluorescent calcium probes derived from 5-Nitro-1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (5-NitroBAPTA). Red fluorescent probes offer significant advantages for live-cell imaging, including reduced phototoxicity, deeper tissue penetration, and spectral compatibility with green fluorescent proteins (GFPs) and other blue or green-emitting fluorophores, enabling multiparameter imaging.

The synthesis strategy outlined herein involves the reduction of the nitro group of 5-NitroBAPTA to an amine, followed by coupling with a red-emitting fluorophore. This approach allows for the creation of a variety of red fluorescent Ca²⁺ indicators with tailored properties.

Data Presentation

The following table summarizes the key quantitative properties of several BAPTA-based red fluorescent calcium probes. This data is essential for selecting the appropriate probe for a specific biological application, considering the expected calcium concentration range and the available imaging instrumentation.

| Probe Name | Kd for Ca²⁺ (nM) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Excitation Max (nm) | Emission Max (nm) | Fold Increase in Fluorescence |

| Rhod-2 | ~570 | ~0.1 (Ca²⁺-bound) | ~80,000 (Ca²⁺-bound) | ~552 | ~576 | >100 |

| X-Rhod-1 | ~700 | N/A | N/A | ~580 | ~602 | >30 |

| Asante Calcium Red | 400 | 0.06 (Ca²⁺-bound) | N/A | 540 | 655 | ~10 |

| Cal-590 | 365 | N/A | N/A | 580 | 590 | >100 |

| Cal-630 | 320 | N/A | N/A | 610 | 630 | >100 |

Experimental Protocols

Protocol 1: Synthesis of 5-AminoBAPTA from 5-NitroBAPTA

This protocol describes the reduction of the nitro group of 5-NitroBAPTA to an amine functionality, a key step in preparing the scaffold for fluorophore conjugation.

Materials:

-

5-NitroBAPTA

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH), anhydrous

-

Ethyl acetate (EtOAc)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogenation balloon or hydrogenator

-

Magnetic stirrer and stir bar

-

Celite® or other filtration aid

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 5-NitroBAPTA in a suitable solvent mixture such as methanol and ethyl acetate.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon to the solution under an inert atmosphere (e.g., argon or nitrogen).

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the flask in a hydrogenator.

-

Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Filtration: Once the reaction is complete (typically after several hours to overnight), carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to obtain the crude 5-AminoBAPTA.

-

Purification (if necessary): The crude product can be purified by column chromatography on silica gel if impurities are present.

Protocol 2: Synthesis of a Red Fluorescent Calcium Probe (General Procedure)

This protocol outlines the general method for coupling 5-AminoBAPTA with a reactive red fluorophore, such as a rhodamine or Texas Red derivative. The acetoxymethyl (AM) ester form of the final product is often synthesized to ensure cell permeability.

Materials:

-

5-AminoBAPTA (from Protocol 1) or its tetra-acetoxymethyl ester (5-AminoBAPTA, AM)

-

Reactive red fluorophore (e.g., Rhodamine B isothiocyanate, Texas Red™-X, succinimidyl ester)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Coupling agents (e.g., HATU, HOBt, or EDC)

-

Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

High-performance liquid chromatography (HPLC) for purification

Procedure:

-

Dissolution: Dissolve 5-AminoBAPTA (or its AM ester) in anhydrous DMF or DMSO in a round-bottom flask.

-

Activation of Fluorophore (if necessary): If using a carboxylic acid derivative of a fluorophore, pre-activate it with a coupling agent like HATU and HOBt in a separate flask.

-

Coupling Reaction: To the solution of 5-AminoBAPTA, add the reactive red fluorophore and a tertiary amine base. If using a pre-activated fluorophore, add the activated ester solution to the 5-AminoBAPTA solution.

-

Reaction: Stir the reaction mixture at room temperature, protected from light, for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, the reaction mixture may be diluted with a suitable solvent and washed with brine. The organic layer is then dried and concentrated.

-

Purification: The crude product is purified by preparative HPLC to yield the pure red fluorescent calcium probe.

-

AM Ester Hydrolysis (for non-AM starting material): If the coupling was performed on the free acid form of 5-AminoBAPTA, the carboxylate groups can be converted to AM esters by reacting the purified product with bromomethyl acetate in the presence of a base like cesium carbonate.

Protocol 3: Cellular Loading and Imaging of Red Fluorescent Calcium Probes

This protocol provides a general guideline for loading the AM ester form of the synthesized red fluorescent calcium probes into cultured cells for subsequent imaging of intracellular calcium dynamics.

Materials:

-

Red fluorescent calcium probe, AM ester form

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Pluronic® F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Cultured cells on coverslips or in a multi-well plate

-

Fluorescence microscope equipped with appropriate filters for the red fluorescent probe

Procedure:

-

Prepare Stock Solution: Prepare a 1-5 mM stock solution of the red fluorescent calcium probe AM ester in anhydrous DMSO.

-

Prepare Loading Buffer: Prepare a loading buffer by diluting the stock solution into a physiological buffer (e.g., HBSS) to a final concentration of 1-10 µM. To aid in the dispersion of the AM ester in the aqueous buffer, it is recommended to first mix the DMSO stock with an equal volume of a 20% (w/v) solution of Pluronic® F-127 in DMSO before dilution.[1]

-

Cell Loading: Remove the culture medium from the cells and replace it with the loading buffer.

-

Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark. The optimal loading time and temperature may need to be determined empirically for different cell types.[1]

-

Wash: After incubation, wash the cells two to three times with a warm physiological buffer to remove excess probe.

-

De-esterification: Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM groups by intracellular esterases, which traps the fluorescent probe inside the cells.

-

Imaging: The cells are now ready for imaging. Mount the coverslip on the microscope or place the multi-well plate in the microscope's stage holder.

-

Data Acquisition: Excite the probe at its excitation maximum and collect the emitted fluorescence. Changes in intracellular calcium concentration will be reflected as changes in the fluorescence intensity of the probe.

Mandatory Visualizations

Signaling Pathways and Workflows

Caption: Synthetic workflow for red fluorescent calcium probes.

Caption: Mechanism of calcium detection by the fluorescent probe.

Caption: G-protein coupled receptor (GPCR) signaling pathway.[2][3]

Caption: Simplified neuronal calcium signaling pathway.[4][5]

References

Application Notes and Protocols for Intracellular Calcium Measurement with 5-NitroBAPTA-Based Indicators

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including gene expression, muscle contraction, neurotransmission, and apoptosis.[1][2] The ability to precisely manipulate and measure intracellular Ca²⁺ concentrations is therefore essential for understanding these fundamental biological functions and for the development of novel therapeutics. Caged Ca²⁺ indicators, such as 5-NitroBAPTA, are powerful tools that allow for the photoactivated, rapid, and localized release of Ca²⁺ within cells, enabling researchers to investigate the downstream effects of Ca²⁺ signaling with high temporal and spatial resolution.[3]

5-NitroBAPTA is a photolabile Ca²⁺ chelator that, in its "caged" form, has a high affinity for Ca²⁺. Upon illumination with UV light, it undergoes photolysis, which reduces its affinity for Ca²⁺ and leads to a rapid increase in the intracellular free Ca²⁺ concentration.[3] This application note provides a detailed protocol for the use of 5-NitroBAPTA-based indicators for intracellular Ca²⁺ measurement, including cell loading, photolysis, and data analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general principle of Ca²⁺ signaling and the experimental workflow for using caged Ca²⁺ indicators like 5-NitroBAPTA.

Caption: General Calcium Signaling Pathway.

Caption: Experimental Workflow for Caged Calcium Measurement.

Quantitative Data

The following table summarizes the key properties of 5-NitroBAPTA and other commonly used caged Ca²⁺ compounds for comparison.

| Property | 5-NitroBAPTA | DM-nitrophen | NP-EGTA |

| Ca²⁺ Dissociation Constant (Kd) before photolysis | ~170 nM | ~5 nM[4] | ~80 nM[4] |

| Ca²⁺ Dissociation Constant (Kd) after photolysis | > 10 µM | ~3 mM | ~1 mM |

| Mg²⁺ Dissociation Constant (Kd) before photolysis | ~2 mM | ~25 µM[4] | ~9 mM[4] |

| Typical Loading Concentration (AM ester) | 1-10 µM | 1-10 µM | 1-10 µM |

| Photolysis Wavelength | 350-400 nm | 350-400 nm[5] | 350-400 nm |

Experimental Protocols

Materials

-

5-NitroBAPTA, AM ester

-

Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-8 AM)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (optional, to inhibit dye extrusion)

-

Cultured cells on coverslips or in a microplate

Equipment

-

Fluorescence microscope equipped with a UV light source for photolysis (e.g., a laser or a flash lamp) and appropriate filters for the chosen Ca²⁺ indicator.

-

Image acquisition software

-

Cell culture incubator

-

Microplate reader (for plate-based assays)

Protocol 1: Loading Cells with 5-NitroBAPTA-AM and a Fluorescent Ca²⁺ Indicator

This protocol describes the loading of adherent cells with the acetoxymethyl (AM) ester forms of 5-NitroBAPTA and a fluorescent Ca²⁺ indicator.

-

Prepare Stock Solutions:

-

Prepare a 1-5 mM stock solution of 5-NitroBAPTA-AM in anhydrous DMSO.

-

Prepare a 1-5 mM stock solution of the fluorescent Ca²⁺ indicator (e.g., Fura-2 AM) in anhydrous DMSO.

-

Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.

-

(Optional) Prepare a 250 mM stock solution of probenecid in 1 M NaOH.

-

-

Prepare Loading Solution:

-

For a final loading concentration of 5 µM 5-NitroBAPTA-AM and 2 µM Fura-2 AM, dilute the stock solutions into your physiological buffer (e.g., HBSS).

-

First, mix the 5-NitroBAPTA-AM and Fura-2 AM stock solutions.

-

Add an equal volume of the 10% Pluronic F-127 solution to the dye mixture and vortex briefly. This helps to disperse the nonpolar AM esters in the aqueous buffer.

-

Dilute this mixture into the physiological buffer to achieve the final desired concentrations.

-

(Optional) Add probenecid to the loading solution to a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Grow cells to 70-90% confluency on glass coverslips or in a microplate.

-

Remove the culture medium and wash the cells once with the physiological buffer.

-

Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark. The optimal loading time and temperature should be determined empirically for each cell type.

-

After incubation, wash the cells two to three times with the physiological buffer to remove extracellular dye.

-

Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM esters by intracellular esterases.

-

Protocol 2: Photolysis and Image Acquisition

-

Microscope Setup:

-

Place the coverslip with the loaded cells in a perfusion chamber on the microscope stage.

-

Focus on the cells of interest.

-

Set up the microscope for fluorescence imaging using the appropriate excitation and emission wavelengths for your chosen Ca²⁺ indicator (e.g., for Fura-2, alternate excitation at 340 nm and 380 nm, with emission at 510 nm).

-

-

Baseline Recording:

-

Acquire a series of baseline fluorescence images before photolysis to establish the resting intracellular Ca²⁺ level.

-

-

Photolysis:

-

Deliver a brief pulse of UV light (e.g., 350-400 nm) to a defined region of interest (ROI) within a cell or to the entire field of view. The duration and intensity of the UV pulse will determine the amount of Ca²⁺ released and should be optimized for your experimental needs.[5]

-

-

Post-Photolysis Image Acquisition:

-

Immediately after the UV flash, begin acquiring a time-lapse series of fluorescence images to monitor the change in intracellular Ca²⁺ concentration. The acquisition rate should be fast enough to capture the kinetics of the Ca²⁺ transient.

-

Data Analysis

The analysis of the fluorescence data will depend on the Ca²⁺ indicator used.

For Ratiometric Indicators (e.g., Fura-2):

-

Calculate the Ratio: For each time point, calculate the ratio of the fluorescence intensity at the two excitation wavelengths (e.g., F340/F380 for Fura-2).[6] The ratiometric measurement helps to correct for variations in dye concentration, cell thickness, and illumination intensity.[1]

-

Calculate Intracellular Ca²⁺ Concentration: The intracellular Ca²⁺ concentration can be calculated using the Grynkiewicz equation:

[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380)

Where:

-

Kd is the dissociation constant of the indicator for Ca²⁺.

-

R is the measured fluorescence ratio (F340/F380).

-

Rmin is the ratio in the absence of Ca²⁺.

-

Rmax is the ratio at saturating Ca²⁺ concentrations.

-

Fmax380 / Fmin380 is the ratio of fluorescence intensities at 380 nm in the absence and presence of saturating Ca²⁺.

Rmin, Rmax, and the fluorescence ratio at 380 nm need to be determined through a calibration procedure using Ca²⁺ buffers.

-

For Single-Wavelength Indicators (e.g., Fluo-8):

-

Calculate ΔF/F₀: The change in fluorescence is typically expressed as the ratio of the change in fluorescence (ΔF = F - F₀) to the initial baseline fluorescence (F₀).[7]

ΔF/F₀ = (F - F₀) / F₀

Where:

-

F is the fluorescence intensity at a given time point.

-

F₀ is the average baseline fluorescence before the stimulus.

-

Logical Relationships in Data Analysis

References

- 1. bio.fsu.edu [bio.fsu.edu]

- 2. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Control of Local Intracellular Calcium Concentration with Dynamic-Clamp Controlled 2-Photon Uncaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bmglabtech.com [bmglabtech.com]

Application Notes and Protocols for 5-NitroBAPTA in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-NitroBAPTA is a photolabile calcium chelator, commonly referred to as a "caged calcium" compound. It serves as a powerful tool in fluorescence microscopy for the precise temporal and spatial control of intracellular calcium concentration. In its "caged" state, 5-NitroBAPTA exhibits a high affinity for calcium ions, effectively buffering intracellular calcium to resting levels. Upon photolysis with ultraviolet (UV) light, the molecule undergoes a conformational change that dramatically reduces its affinity for calcium, leading to a rapid and localized release of calcium ions. This "uncaging" technique allows researchers to mimic and study a wide array of physiological processes that are triggered by transient increases in intracellular calcium.

These application notes provide a comprehensive overview of the use of 5-NitroBAPTA in fluorescence microscopy, including its physicochemical properties, detailed experimental protocols, and examples of its application in studying calcium signaling pathways.

Physicochemical Properties and Uncaging Characteristics

The utility of 5-NitroBAPTA lies in the significant change in its affinity for calcium upon photolysis. While specific values for 5-NitroBAPTA can vary slightly between manufacturers and experimental conditions, the following table summarizes its key properties, with data from the closely related compound nitr-5 provided for reference.

| Property | Value (Before Photolysis) | Value (After Photolysis) | Reference |

| Ca²⁺ Dissociation Constant (Kd) | ~145 nM | ~6.3 µM | [1] |

| Quantum Yield (Φ) | ~0.01 - 0.04 | N/A | [1] |

| Optimal Excitation Wavelength for Uncaging | 350 - 360 nm | N/A | |

| Solubility | Soluble in DMSO | N/A |

Note: The quantum yield represents the efficiency of the photorelease process. A lower quantum yield necessitates a higher light intensity or longer exposure to achieve significant uncaging.

Experimental Protocols

I. Cell Loading with 5-NitroBAPTA-AM

The acetoxymethyl (AM) ester form of 5-NitroBAPTA is a membrane-permeant version of the molecule that allows for straightforward loading into live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant 5-NitroBAPTA in the cytoplasm.

Materials:

-

5-NitroBAPTA-AM (stored desiccated at -20°C)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Adherent cells cultured on glass-bottom dishes or coverslips

Protocol:

-

Prepare Stock Solution: Dissolve 5-NitroBAPTA-AM in anhydrous DMSO to a stock concentration of 1-10 mM.

-

Prepare Loading Solution:

-

For a final loading concentration of 5 µM, dilute the 5-NitroBAPTA-AM stock solution into HBSS.

-

To aid in the dispersion of the hydrophobic AM ester in the aqueous buffer, first mix the required volume of the stock solution with an equal volume of 20% Pluronic F-127.

-

Vortex the mixture thoroughly before diluting it into the final volume of HBSS. The final concentration of Pluronic F-127 should be around 0.02-0.04%.

-

-

Cell Loading:

-

Remove the culture medium from the cells and wash once with pre-warmed HBSS.

-

Replace the HBSS with the prepared loading solution containing 5-NitroBAPTA-AM.

-

Incubate the cells at room temperature or 37°C for 30-60 minutes. The optimal loading time and temperature should be determined empirically for each cell type.

-

-

Washing and De-esterification:

-

After incubation, wash the cells two to three times with pre-warmed HBSS to remove extracellular 5-NitroBAPTA-AM.

-

Incubate the cells in fresh HBSS for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.

-

-

Co-loading with a Calcium Indicator (Optional but Recommended): To visualize the calcium increase upon uncaging, cells should be co-loaded with a fluorescent calcium indicator such as Fura-2 AM, Fluo-4 AM, or Rhod-2 AM. This can be done simultaneously with the 5-NitroBAPTA-AM loading or as a subsequent step. Follow the specific loading protocol for the chosen indicator.

II. Calcium Uncaging and Fluorescence Imaging

Equipment:

-

Inverted fluorescence microscope equipped with a UV light source (e.g., mercury or xenon arc lamp, or a UV laser).

-

Objective lens with high numerical aperture (NA) suitable for UV transmission.

-

High-speed camera for capturing fluorescence changes.

-

Software for controlling the light source and image acquisition.

Protocol:

-

Microscope Setup:

-

Place the dish or coverslip with the loaded cells on the microscope stage.

-

Identify the cells of interest using brightfield or fluorescence from the co-loaded calcium indicator.

-

-

Baseline Fluorescence Measurement:

-

Before uncaging, acquire a series of images to establish the baseline fluorescence of the calcium indicator. This is crucial for quantifying the change in calcium concentration.

-

-

Photolysis (Uncaging):

-

Focus the UV light source onto the desired region of the cell. The size of the uncaging area can be controlled using an aperture or by the focused laser spot.

-

Deliver a brief pulse of UV light (typically in the range of milliseconds to seconds). The duration and intensity of the UV pulse will determine the amount of calcium released and should be optimized for the specific experiment to avoid photodamage.

-

-

Image Acquisition:

-

Immediately following the UV flash, acquire a rapid time-series of fluorescence images of the calcium indicator to capture the resulting calcium transient.

-

-

Data Analysis:

-

Measure the change in fluorescence intensity of the calcium indicator in the region of interest before and after uncaging.

-

The change in fluorescence can be converted to calcium concentration if the indicator has been calibrated.

-

Signaling Pathways and Experimental Workflows

Calcium-Induced Calcium Release (CICR)

A common application of 5-NitroBAPTA is to trigger and study Calcium-Induced Calcium Release (CICR), a fundamental signaling mechanism where a small initial influx of calcium triggers a much larger release of calcium from intracellular stores like the endoplasmic reticulum (ER).

Caption: Calcium-Induced Calcium Release (CICR) initiated by 5-NitroBAPTA uncaging.

Experimental Workflow for a Calcium Uncaging Experiment

The following diagram outlines the typical workflow for conducting a calcium uncaging experiment using 5-NitroBAPTA.

Caption: General workflow for a calcium uncaging experiment.

Applications in Research and Drug Development

-

Neuroscience: Investigating the role of calcium in synaptic transmission, plasticity, and excitotoxicity.[1]

-

Cardiovascular Research: Studying excitation-contraction coupling in cardiomyocytes and calcium signaling in vascular smooth muscle.

-

Drug Discovery: Screening for compounds that modulate calcium signaling pathways by observing their effects on uncaging-induced calcium transients.

-

Cell Biology: Elucidating the downstream effects of calcium signals on various cellular processes, such as gene expression, cell motility, and apoptosis.

Troubleshooting and Considerations

-

Photodamage: Excessive UV exposure can be toxic to cells. Use the lowest effective light intensity and duration for uncaging.

-

Incomplete De-esterification: Incomplete cleavage of the AM esters can lead to compartmentalization of the dye in organelles and poor cytoplasmic loading. Ensure adequate de-esterification time.

-

Indicator Buffering: The presence of both 5-NitroBAPTA and a calcium indicator will increase the calcium buffering capacity of the cell, which may alter the kinetics of the observed calcium signals.

-

Calibration: For quantitative measurements of calcium concentration, the fluorescent indicator should be calibrated in situ.

By providing precise control over intracellular calcium, 5-NitroBAPTA is an invaluable tool for dissecting the complex roles of calcium in cellular physiology and pathology. Careful optimization of loading and uncaging parameters is essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for In Vivo Calcium Imaging with 5-NitroBAPTA Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 5-NitroBAPTA derivatives for in vivo calcium imaging. This document includes detailed protocols for dye loading, imaging, and data analysis, as well as a summary of the quantitative properties of various 5-NitroBAPTA derivatives.

Introduction to 5-NitroBAPTA Derivatives for In Vivo Calcium Imaging

5-NitroBAPTA derivatives are a class of photolabile calcium chelators, often referred to as "caged" calcium compounds. In their "caged" state, they have a high affinity for calcium ions, effectively buffering intracellular calcium to resting levels. Upon photolysis with ultraviolet (UV) or two-photon infrared light, these molecules undergo a conformational change that dramatically reduces their affinity for calcium, leading to a rapid and localized increase in intracellular calcium concentration. This property makes them invaluable tools for studying the causal role of calcium in a wide range of physiological processes in vivo, from synaptic transmission to gene expression.

The acetoxymethyl (AM) ester forms of these derivatives allow for non-invasive loading into cells in vivo. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the active, membrane-impermeant form of the chelator in the cytoplasm.

Quantitative Properties of 5-NitroBAPTA and Other Caged Calcium Derivatives

The selection of an appropriate caged calcium compound is critical for the success of in vivo experiments. The following table summarizes the key quantitative properties of nitr-5 and other commonly used caged calcium compounds to facilitate this selection process.

| Compound | K_d for Ca²⁺ (pre-photolysis) | K_d for Ca²⁺ (post-photolysis) | Quantum Yield (Φ_u) | Extinction Coefficient (ε) at λ_max | One-Photon Uncaging Wavelength | Two-Photon Uncaging Wavelength |

| nitr-5 | ~145 nM | ~6.3 µM | ~0.04 | ~5,000 M⁻¹cm⁻¹ at 350 nm | ~350 nm | ~720 nm |

| DM-nitrophen | ~5 nM | ~3 mM | ~0.18 | ~4,300 M⁻¹cm⁻¹ at 350 nm | ~350 nm | ~720 nm |

| NP-EGTA | ~80 nM | ~1 mM | ~0.20 | ~4,500 M⁻¹cm⁻¹ at 350 nm | ~350 nm | ~720 nm |

| NDBF-EGTA | ~14 nM (at pH 7.5) | ~1 mM (at pH 7.5) | ~0.70 | ~18,400 M⁻¹cm⁻¹ at 350 nm | ~350 nm | Not specified |

Experimental Protocols

Protocol 1: In Vivo Dye Loading using Multi-Cell Bolus Loading (MCBL) of nitr-5 AM

This protocol describes the loading of nitr-5 AM into a population of cells in a specific brain region of a mouse for subsequent in vivo calcium imaging and uncaging.

Materials:

-

nitr-5 AM (Acetoxymethyl ester of nitr-5)

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Pluronic F-127

-